

Application Notes and Protocols for ML-109 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: ML-109

Cat. No.: B3088775

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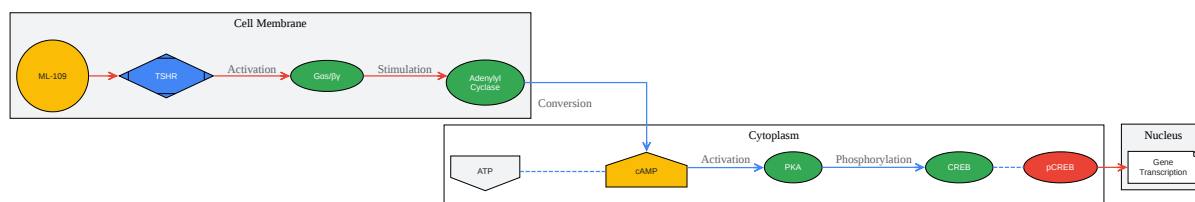
For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-109 is a potent and selective small-molecule agonist of the Thyroid Stimulating Hormone Receptor (TSHR), a G-protein coupled receptor (GPCR) crucial for thyroid gland function.[1][2] As the first selective and orally available non-peptide agonist for the TSHR, **ML-109** serves as a valuable pharmacological tool for studying TSHR biology and as a potential therapeutic agent.[1] Its discovery through high-throughput screening (HTS) highlights its utility in identifying and characterizing modulators of TSHR activity. These application notes provide detailed protocols and data for the use of **ML-109** in HTS assays.

Mechanism of Action

ML-109 acts as a full agonist at the TSHR, initiating a downstream signaling cascade.[3][4] The TSHR is primarily coupled to the Gs alpha subunit (G α s) of the heterotrimeric G protein. Upon agonist binding, G α s is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to the transcription of genes involved in thyroid hormone synthesis and secretion.



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Figure 1: ML-109 activates the TSHR/Gas signaling cascade.

Quantitative Data Presentation

The performance of **ML-109** and the HTS assays for TSHR agonists can be quantified by several key parameters. The following table summarizes these metrics, providing a clear comparison for assay validation and performance assessment.

| Parameter | Value | Assay Type | Comments |
|-------------------------------|--------------|------------------------|---|
| ML-109 EC50 | 40 nM | Cell-based cAMP Assay | Half-maximal effective concentration for TSHR activation. |
| ML-109 EC50 | 90 nM | TSHR cAMP ELISA | Secondary assay confirming agonist activity. |
| Selectivity | >100 μ M | FSHR & LHR cAMP Assays | ML-109 is highly selective for TSHR over other glycoprotein hormone receptors. |
| Z'-Factor | 0.7 - 0.8 | TSHR-Glo™ Assay | Indicates an excellent assay with a large separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. |
| Signal-to-Background | Linear | TSHR-Glo™ Assay | Demonstrates a clear and dose-dependent signal window. |
| Coefficient of Variation (CV) | 5 - 20% | TSHR-Glo™ Assay | Within the acceptable range for a biological HTS assay. |

Experimental Protocols

The following are detailed protocols for representative HTS assays for the identification and characterization of TSHR agonists like **ML-109**.

Primary HTS Assay: Cell-based cAMP Biosensor Assay

This assay utilizes a cell line co-expressing the TSHR and a cyclic nucleotide-gated (CNG) ion channel, which serves as a biosensor for intracellular cAMP levels. Increased cAMP opens the CNG channels, leading to membrane depolarization, which is detected by a membrane potential-sensitive dye.

Materials:

- HEK293 cell line stably expressing human TSHR and a modified CNG channel
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Membrane potential-sensitive dye
- **ML-109** (or other test compounds)
- TSH (positive control)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- 384-well or 1536-well microplates

Protocol:

- Cell Culture: Maintain the HEK293-TSHR-CNG cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Plating: Seed the cells into 384-well or 1536-well plates at an optimized density (e.g., 15,000 cells/well) and incubate overnight to allow for cell attachment.
- Compound Preparation: Prepare serial dilutions of **ML-109** and control compounds in assay buffer.
- Dye Loading: Remove the cell culture medium and add the membrane potential-sensitive dye solution to each well. Incubate according to the manufacturer's instructions.

- **Compound Addition:** Add the diluted compounds, positive control (TSH), and negative control (assay buffer with DMSO) to the respective wells.
- **Incubation:** Incubate the plates at room temperature or 37°C for a specified period to allow for receptor activation and signal development.
- **Signal Detection:** Measure the fluorescence intensity using a plate reader equipped with the appropriate filters for the membrane potential dye.
- **Data Analysis:** Calculate the percentage of activation for each compound relative to the positive and negative controls. Determine the EC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

Secondary Assay: TR-FRET cAMP Assay

This assay is a homogeneous, competitive immunoassay to quantify cAMP levels in cell lysates and is often used to confirm hits from primary screens.

Materials:

- HEK293 cell line stably expressing human TSHR
- Cell culture reagents (as above)
- TR-FRET cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
- Lysis buffer
- **ML-109** (or other test compounds)
- TSH (positive control)
- 384-well low-volume white microplates

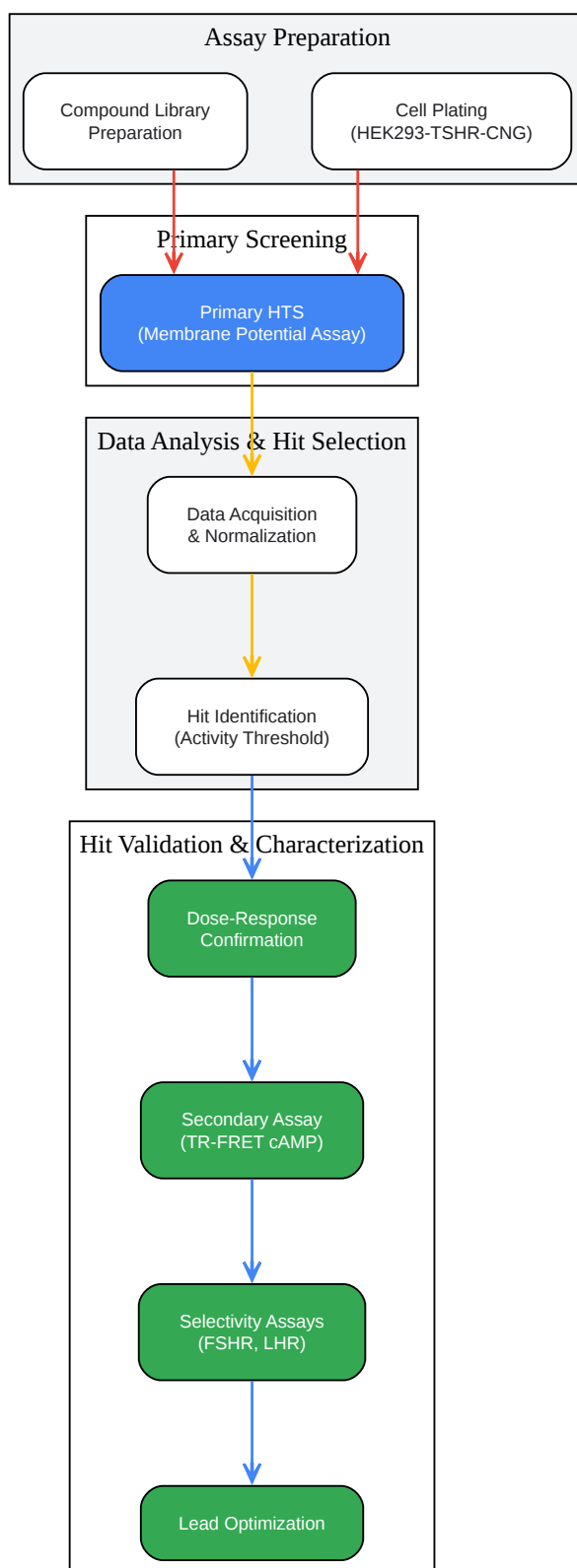
Protocol:

- **Cell Culture and Plating:** Culture and plate the HEK293-TSHR cells as described in the primary assay protocol.

- **Compound Treatment:** Add the test compounds and controls to the cells and incubate for a specified time at 37°C to stimulate cAMP production.
- **Cell Lysis:** Add the lysis buffer provided in the kit to each well to release intracellular cAMP.
- **Detection Reagent Addition:** Add the TR-FRET detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the lysate.
- **Incubation:** Incubate the plates in the dark at room temperature for the time specified in the kit protocol to allow for the immunoassay to reach equilibrium.
- **Signal Detection:** Measure the TR-FRET signal (emission at 665 nm and 620 nm after excitation at 337 nm) using a compatible plate reader.
- **Data Analysis:** Calculate the ratio of the emission signals (665 nm / 620 nm) and determine the cAMP concentration from a standard curve. Plot the dose-response curves and calculate the EC50 values for the active compounds.

Experimental Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify TSHR agonists.



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